molecular formula C19H18ClN3 B2567299 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline CAS No. 63615-66-7

4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline

Cat. No.: B2567299
CAS No.: 63615-66-7
M. Wt: 323.82
InChI Key: YWWJFCDEPLSNQJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a 4-chlorophenyl group at position 4 and a piperidin-1-yl moiety at position 2. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and receptor binding .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-piperidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3/c20-15-10-8-14(9-11-15)18-16-6-2-3-7-17(16)21-19(22-18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWJFCDEPLSNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 2-aminobenzonitrile.

    Formation of Quinazoline Core: The 2-aminobenzonitrile undergoes cyclization with formamide to form the quinazoline core.

    Substitution Reaction: The 4-chloroaniline is then reacted with the quinazoline core in the presence of a suitable catalyst to introduce the 4-chlorophenyl group.

    Piperidinylation: Finally, the piperidin-1-yl group is introduced through a nucleophilic substitution reaction using piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Step 1: Formation of the Quinazoline Core

  • Starting Material : 2-Nitrobenzoyl chloride or anthranilic acid derivatives are condensed with amines or acylating agents to form intermediates like 3,4-dihydroquinazoline .

  • Oxidative Ring Closure : Under basic conditions (e.g., NaOH), intermediates undergo oxidative cyclization to yield 4-chloroquinazoline precursors .

Step 2: Substitution at Position 2

Step 3: Substitution at Position 4

Nucleophilic Aromatic Substitution (SNAr)

  • Piperidine Incorporation : Electron-deficient 2-chloroquinazoline reacts with piperidine under mild basic conditions (K₂CO₃ or Et₃N), facilitated by the para-directing effect of the quinazoline ring .

  • Solvent Impact : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing transition states .

Cross-Coupling Reactions

  • Buchwald-Hartwig Amination : For introducing aryl groups, Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enable C–N bond formation at position 4 .

  • Chlorine Displacement : Phosphorus oxychloride (POCl₃) is critical for generating reactive 4-chloro intermediates .

Reaction Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Core Formation (Quinazoline)Anthranilic acid + POCl₃, 110°C, 6h82
2-Piperidine SubstitutionPiperidine, THF, 66°C, 12h85
4-Chlorophenyl CouplingPd(PPh₃)₄, 4-ClC₆H₄B(OH)₂, K₂CO₃, 80°C78

Analytical Characterization

  • Spectroscopy :

    • ¹H NMR : Peaks at δ 7.45–8.09 ppm (aromatic protons), δ 3.66–3.93 ppm (piperidinyl CH₂), δ 1.13–1.31 ppm (piperidinyl CH₃) .

    • IR : Absorption bands at 1608–1612 cm⁻¹ (C=N stretch), 2972–3076 cm⁻¹ (C–H aromatic/aliphatic) .

  • Mass Spectrometry : Molecular ion peaks at m/z 408–456 (M⁺) confirm molecular weight .

Pharmacological Diversification

While not directly related to reactions, structural analogs of this compound show:

  • Anticancer Activity : GI₅₀ values of 0.32–13.4 μM against A549 and MDA-MB-231 cell lines .

  • Antimicrobial Effects : Moderate activity against Mycobacterium tuberculosis (MIC: 8.5 μM) .

Stability and Reactivity Insights

  • Hydrolytic Stability : The 4-chlorophenyl group enhances resistance to hydrolysis compared to alkyl substituents .

  • Thermal Degradation : Decomposes above 210°C, with piperidinyl side chains fragmenting first .

Scientific Research Applications

Anticancer Applications

Mechanism of Action
The quinazoline scaffold, including 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline, has been associated with significant antiproliferative activity against various cancer cell lines. Studies have shown that derivatives of quinazoline can induce apoptosis and inhibit cell cycle progression in cancer cells. For instance, a derivative containing a piperidinyl moiety demonstrated a 16.74-fold increase in total apoptosis in the HS 578T breast cancer cell line, highlighting the potential of this compound in targeting specific cancer pathways like the epidermal growth factor receptor (EGFR) .

Case Studies

  • Antiproliferative Activity : A study synthesized several quinazoline derivatives, including the target compound, which exhibited notable antiproliferative effects against A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancer cell lines. The compounds showed GI50 values ranging from 0.32 to 13.4 μM, indicating their effectiveness in inhibiting cancer cell growth .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the binding interactions of these compounds with EGFR and other targets, confirming their potential as effective inhibitors .

Antimicrobial Applications

Broad Spectrum Activity
Research indicates that quinazoline derivatives exhibit antimicrobial properties against various pathogens. For example, compounds derived from this compound were tested for their antimicrobial activity using the tube dilution method against standard drugs like ciprofloxacin and fluconazole. Some derivatives showed comparable efficacy, suggesting their potential use as antimicrobial agents .

Other Therapeutic Applications

Anti-inflammatory and Neuroprotective Effects
Quinazolines have also been explored for their anti-inflammatory properties and potential neuroprotective effects. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions like neurodegenerative diseases . Additionally, their anticonvulsant properties have been documented, further expanding their therapeutic scope .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings References
Anticancer Induces apoptosis; inhibits cell proliferation; effective against multiple cancer cell lines
Antimicrobial Significant activity against bacterial and fungal strains; comparable to standard treatments
Anti-inflammatory Potential for treating inflammatory diseases; neuroprotective effects noted

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation and survival. This mechanism underlies its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Moieties

Piperidin-1-yl vs. Pyrrolidin-1-yl Derivatives

Replacing the piperidin-1-yl group with a 2-(hydroxymethyl)pyrrolidin-1-yl moiety (a five-membered ring) in quinazoline derivatives reduces β-cell protective activity. For example:

  • 6b (piperidin-1-yl derivative) : EC₅₀ = 0.31 µM, 7-fold improvement over its pyrrolidin-1-yl counterpart 5b (EC₅₀ = 2.1 µM) .
  • 6a, 6c–f (piperidin-1-yl) : Consistently lower EC₅₀ (0.28–0.64 µM) compared to pyrrolidin-1-yl derivatives (0.59–1.72 µM), attributed to better steric compatibility with target receptors .
Piperidin-1-yl vs. Morpholin-1-yl Derivatives

Morpholine-substituted quinazolines exhibit potent cytotoxicity but may incur mutagenic risks:

  • 6-bromo-2-(morpholin-1-yl)-4-(4'-nitroanilino)quinazoline: IC₅₀ = 5.2 µM against HeLa cells but increased revertants in Ames tests (strain TA98), indicating mutagenicity .
  • 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline: No mutagenicity data reported, but piperidine’s conformational flexibility may reduce genotoxic risks compared to morpholine derivatives .

Impact of Substituent Position and Halogenation

Para-Substituted Chlorophenyl vs. Bromophenyl
  • 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine : Bromine’s larger atomic radius enhances hydrophobic interactions but may reduce solubility. This compound showed 95% yield in synthesis but unquantified activity .
  • This compound : Chlorine’s electron-withdrawing effect likely improves stability and target binding, similar to rimonabant (a CB1 antagonist with 4-chlorophenyl) .
Nitro and Methoxy Substituents
  • (R)-2-cyclopropyl-4-(4-(2-methoxyphenyl)piperidin-1-yl)-6-(3-methoxypyrrolidin-1-yl)quinazoline : Methoxy groups improve CNS penetration but complicate synthesis (e.g., requiring Pd-catalyzed coupling) .

Biological Activity

The compound 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline is a member of the quinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The structure of this compound consists of a quinazoline core substituted with a piperidine group and a chlorophenyl moiety. The synthesis typically involves multi-step reactions starting from anthranilic acid or similar precursors, using various reagents and conditions to achieve the desired substitutions.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related quinazoline compounds showed strong antiproliferative effects against various cancer cell lines, including A549 (lung), HCT116 (colon), and MCF7 (breast) cells. The IC50 values ranged from 0.1 to 0.3 μM for potent derivatives .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell LineIC50 (μM)
PVHD121A5490.1
PVHD121HCT1160.2
PVHD121MCF70.3

These findings suggest that the quinazoline scaffold is crucial for binding to targets involved in cancer cell proliferation.

Antimicrobial Activity

In vitro studies have shown that certain derivatives of quinazoline possess antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. For example, compounds synthesized with a piperazine moiety exhibited notable antimicrobial effects against various bacterial strains .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

Compound NameMicrobial StrainInhibition Zone (mm)
Compound 3E. coli20
Compound 8S. aureus25

Antimalarial Activity

The antimalarial potential of quinazoline derivatives has also been explored. A study highlighted the efficacy of related compounds against Plasmodium berghei in murine models, demonstrating significant reductions in parasitemia at doses as low as 5 mg/kg . This suggests that structural features such as the piperidine ring and specific substitutions on the quinazoline core are essential for antimalarial activity.

Case Studies

  • Anticancer Study on Compound PVHD121 : This compound was tested against multiple cancer cell lines, showing promising results with low IC50 values. It was found to inhibit tubulin polymerization, indicating a mechanism involving disruption of microtubule dynamics .
  • Antimicrobial Evaluation : In a comparative study, several synthesized quinazoline derivatives were evaluated for their antimicrobial properties using the tube dilution method. Compounds demonstrated effective inhibition against both gram-positive and gram-negative bacteria .
  • Antimalarial Efficacy : In vivo studies indicated that derivatives with specific substitutions on the quinazoline core significantly reduced parasitemia in infected mice models compared to control treatments like chloroquine .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The compound can be synthesized via cyclization of 2-aminobenzonitrile derivatives with chlorinated intermediates. For example, nicotinoyl chloride hydrochloride reacts with 2-aminobenzonitrile in sulfolane at 100°C for 16 hours, followed by PCl₅-mediated chlorination . Yield optimization often involves adjusting stoichiometry (e.g., excess PCl₅ for complete cyclization) and solvent selection (polar aprotic solvents like sulfolane enhance reactivity). Post-reaction purification via flash chromatography improves purity .
  • Data : Reported yields range from 35% to 46% depending on reaction time and purification methods .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and piperidinyl CH₂ groups (δ 1.5–3.0 ppm).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 350.12).
  • X-ray crystallography : Resolves crystal packing and confirms substituent positions, as demonstrated in analogous quinazoline derivatives .

Q. What preliminary pharmacological activities are associated with this compound?

  • Methodology : In vitro assays (e.g., kinase inhibition, cytotoxicity) are used. Quinazoline derivatives often target EGFR or DNA topoisomerases. For example, structural analogs like gefitinib show tyrosine kinase inhibition, suggesting similar mechanisms for this compound .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

  • Methodology : Systematic substitution at the quinazoline core or piperidine ring is explored. For instance:

  • Chlorophenyl group : Enhances lipophilicity and target binding; replacing Cl with electron-withdrawing groups (e.g., CF₃) may improve metabolic stability .
  • Piperidine modification : Introducing hydrophilic groups (e.g., hydroxyl) reduces off-target toxicity .
    • Data : Analogous compounds with 4-methoxyphenyl substitutions show 2–3× higher IC₅₀ values in kinase assays .

Q. What molecular interactions drive the binding of this compound to its biological targets?

  • Methodology : Computational docking and molecular dynamics simulations identify key interactions. For example:

  • The chlorophenyl group forms hydrophobic interactions with kinase ATP-binding pockets.
  • The piperidine nitrogen hydrogen-bonds with conserved residues (e.g., Asp831 in EGFR) .
    • Validation : Co-crystallization studies of related quinazolines (e.g., AZD8931) confirm these interactions .

Q. How can side reactions during synthesis (e.g., dimerization or incomplete chlorination) be mitigated?

  • Methodology :

  • Temperature control : Maintaining 100°C prevents premature decomposition of PCl₅ .
  • Inert atmosphere : Reduces oxidation of intermediates, as seen in N₂-purged reactions .
  • HPLC monitoring : Detects dimeric byproducts early, enabling protocol adjustments .
    • Case study : A 10-hour PCl₅ treatment at 100°C achieves >95% chlorination efficiency, minimizing residual nitrile intermediates .

Contradictions and Limitations

  • Yield variability : Reports show 35%–46% yields for similar syntheses, likely due to differences in solvent purity or workup protocols .
  • Biological data gaps : While analogs are well-studied, specific data on this compound’s pharmacokinetics remain sparse, necessitating further in vivo studies .

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